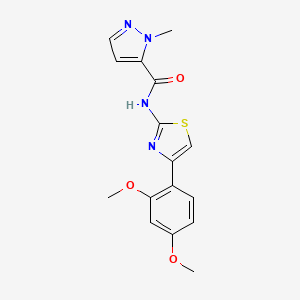

N-(4-(2,4-dimethoxyphenyl)thiazol-2-yl)-1-methyl-1H-pyrazole-5-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Scientific Research Applications

Crystal Structure Analysis and Synthesis

Compounds with structural elements similar to N-(4-(2,4-dimethoxyphenyl)thiazol-2-yl)-1-methyl-1H-pyrazole-5-carboxamide have been synthesized and analyzed for their crystal structures. For instance, the synthesis and crystal structure determination of compounds like 5-(3,4-Dimethoxyphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazole-1-carboxamide highlight the significance of understanding molecular conformations and intermolecular interactions in the development of new materials or drugs (Prabhuswamy et al., 2016).

Antimicrobial Activity

Research on analogs of 2-amino benzo[d]thiazolyl substituted pyrazol-5-ones demonstrates the potential antimicrobial properties of such compounds. Studies have shown that certain derivatives exhibit promising antibacterial activity against pathogens like Staphylococcus aureus and Bacillus subtilis, indicating the potential for these compounds to be developed into new antimicrobial agents (Palkar et al., 2017).

Nonlinear Optical Properties and Computational Applications

The synthesis of pyrazole-thiophene-based amide derivatives and their structural features have been explored through various catalytic approaches. Such studies include computational applications to understand the electronic structure and nonlinear optical (NLO) properties of synthesized compounds. This research area is crucial for the development of materials with potential applications in optoelectronics and photonics (Kanwal et al., 2022).

Mechanism of Action

Target of Action

It’s known that compounds with a 2-aminothiazole scaffold, like the one , have been found to exhibit potent and selective nanomolar inhibitory activity against a wide range of human cancerous cell lines .

Mode of Action

It’s known that certain 2-aminothiazole analogs can inhibit tubulin polymerization, disrupting tubulin microtubule dynamics . This disruption can lead to cell cycle arrest and apoptosis in cancer cells.

Biochemical Pathways

The disruption of tubulin microtubule dynamics can affect various cellular processes, including cell division, intracellular transport, and cell shape maintenance .

Pharmacokinetics

It’s known that similar compounds undergo a series of acetylation and glucuronation metabolic processes .

Result of Action

The result of this compound’s action is likely the inhibition of cancer cell proliferation. By disrupting tubulin microtubule dynamics, the compound can induce cell cycle arrest and apoptosis in cancer cells .

properties

IUPAC Name |

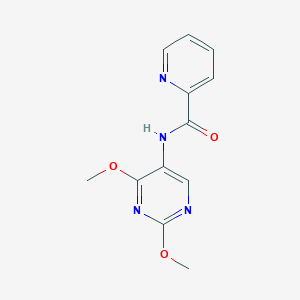

N-[4-(2,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-2-methylpyrazole-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16N4O3S/c1-20-13(6-7-17-20)15(21)19-16-18-12(9-24-16)11-5-4-10(22-2)8-14(11)23-3/h4-9H,1-3H3,(H,18,19,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QCLSLXUYFOSMIY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=CC=N1)C(=O)NC2=NC(=CS2)C3=C(C=C(C=C3)OC)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16N4O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

344.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4-(2,4-dimethoxyphenyl)thiazol-2-yl)-1-methyl-1H-pyrazole-5-carboxamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[[(1R,3R)-2,2-Difluoro-3-phenylcyclopropyl]methyl]oxirane-2-carboxamide](/img/structure/B2884817.png)

![N'-[(E)-(3-bromophenyl)methylidene]-3-(furan-2-yl)-1H-pyrazole-5-carbohydrazide](/img/structure/B2884821.png)

![(Z)-N-(3-ethyl-4-methoxy-7-methylbenzo[d]thiazol-2(3H)-ylidene)isobutyramide](/img/structure/B2884825.png)

![2-({2-[4-(2-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}thio)-3-(tetrahydrofuran-2-ylmethyl)quinazolin-4(3H)-one](/img/structure/B2884829.png)

![N-methyl-N-[1-(3-nitrophenyl)ethyl]-1-[(E)-2-phenylethenyl]sulfonylpiperidine-4-carboxamide](/img/structure/B2884835.png)

![9-(3-chloro-4-methylphenyl)-3-(2-ethoxyethyl)-1-methyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2884838.png)